

Toxicological Profile of 3-Methylpentanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Methylpentanoate

Cat. No.: B1260497

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data for 3-Methylpentanoic acid (CAS No. 105-43-1). The information is compiled from various safety data sheets, regulatory databases, and scientific literature to support researchers, scientists, and drug development professionals in evaluating its safety profile. This document summarizes key toxicological endpoints, presents quantitative data in structured tables, details relevant experimental protocols, and visualizes potential mechanistic pathways.

Executive Summary

3-Methylpentanoic acid, also known as 3-methylvaleric acid, is a branched-chain fatty acid. Based on available data, it is classified as a corrosive substance that can cause severe skin burns and serious eye damage[1]. Acute toxicity via oral and dermal routes appears to be low. Information regarding its genotoxic, carcinogenic, and reproductive effects is limited, with most classifications indicating no significant concerns, though detailed study reports are not always publicly available.

Acute Toxicity

Quantitative data for the acute toxicity of 3-Methylpentanoic acid is summarized in the table below.

Endpoint	Test Species	Route	Result	Classification
LD ₅₀	Rat	Oral	> 2000 mg/kg bw	Low acute toxicity
LD ₅₀	Rat	Dermal	> 2000 mg/kg bw	Low acute toxicity

Experimental Protocols

Acute Oral Toxicity Study (Following OECD Test Guideline 401)

A study was conducted in Sprague-Dawley rats (five of each sex). The animals were administered a single dose of 3-methylpentanoic acid by gavage at concentrations of 200 or 2000 mg/kg body weight. Sublethal signs of toxicity at the highest dose included ataxia, hunched posture, lethargy, decreased respiratory rate, labored respiration, ptosis, and loss of righting reflex. No mortality or adverse effects were observed at the 200 mg/kg body weight dose.

Acute Dermal Toxicity Study (Following OECD Test Guideline 402)

In a study following OECD TG 402, Wistar rats (five of each sex) were exposed to 3-methylpentanoic acid at a dose of 2000 mg/kg body weight, applied under an occlusive patch for 24 hours. No mortality or clinical signs of toxicity were reported, with the exception of general erythema in one female rat two days after exposure.

Local Toxicity: Skin and Eye Irritation

3-Methylpentanoic acid is a known corrosive to the skin and eyes.

Endpoint	Test Species	Result	Classification
Skin Corrosion/Irritation	Rabbit	Corrosive	Causes severe skin burns
Serious Eye Damage/Irritation	Rabbit	Corrosive	Causes serious eye damage

Experimental Protocols

Skin Corrosion/Irritation Test (Following OECD Test Guideline 404)

The potential for skin corrosion is determined by applying the test substance to the skin of a single animal. The substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of skin (approximately 6 cm²) under a patch. The exposure duration is typically up to four hours. After exposure, the patch is removed, and the skin is observed for signs of erythema and edema at intervals of 60 minutes, 24, 48, and 72 hours. If a corrosive effect is observed, the test is terminated. If no corrosion is observed, the irritant/negative response is confirmed in up to two additional animals.

Serious Eye Damage/Irritation Test (Following OECD Test Guideline 405)

The test substance is instilled into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control. A single dose is used, and the eye is examined at 1, 24, 48, and 72 hours after application[2]. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva[3]. The reversibility of any observed effects is monitored for up to 21 days[3][4]. To minimize animal distress, the use of topical anesthetics and systemic analgesics is recommended[5].

Genotoxicity

Based on available safety data sheets, 3-Methylpentanoic acid is generally not classified as a mutagen. However, detailed public reports of genotoxicity studies are scarce. Standard in vitro tests for genotoxicity include the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay.

Experimental Protocols (General)

Bacterial Reverse Mutation Assay (Ames Test)

This assay uses amino acid-requiring strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations. The principle of the test is to detect mutations that revert the bacteria's inability to synthesize an essential amino acid, allowing them to grow on a minimal medium[6][7]. The test substance is incubated with the bacterial strains, with and without a metabolic

activation system (S9 mix), and the number of revertant colonies is counted[8][9]. A significant increase in revertant colonies compared to the control indicates mutagenic potential[7][8].

In Vitro Micronucleus Assay

This test evaluates the potential of a substance to induce chromosomal damage. Cultured mammalian cells are exposed to the test substance, with and without metabolic activation. The cells are then examined for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Reproductive and Developmental Toxicity

Detailed studies on the reproductive and developmental toxicity of 3-Methylpentanoic acid are not readily available in the public domain. Broader research on short-chain fatty acids (SCFAs) suggests they can play a role in reproductive processes, and imbalances in SCFA levels have been associated with pregnancy complications[10][11]. However, these studies do not focus on the toxicological effects of high-dose exposures.

Carcinogenicity

There is currently no data available to suggest that 3-Methylpentanoic acid is carcinogenic.

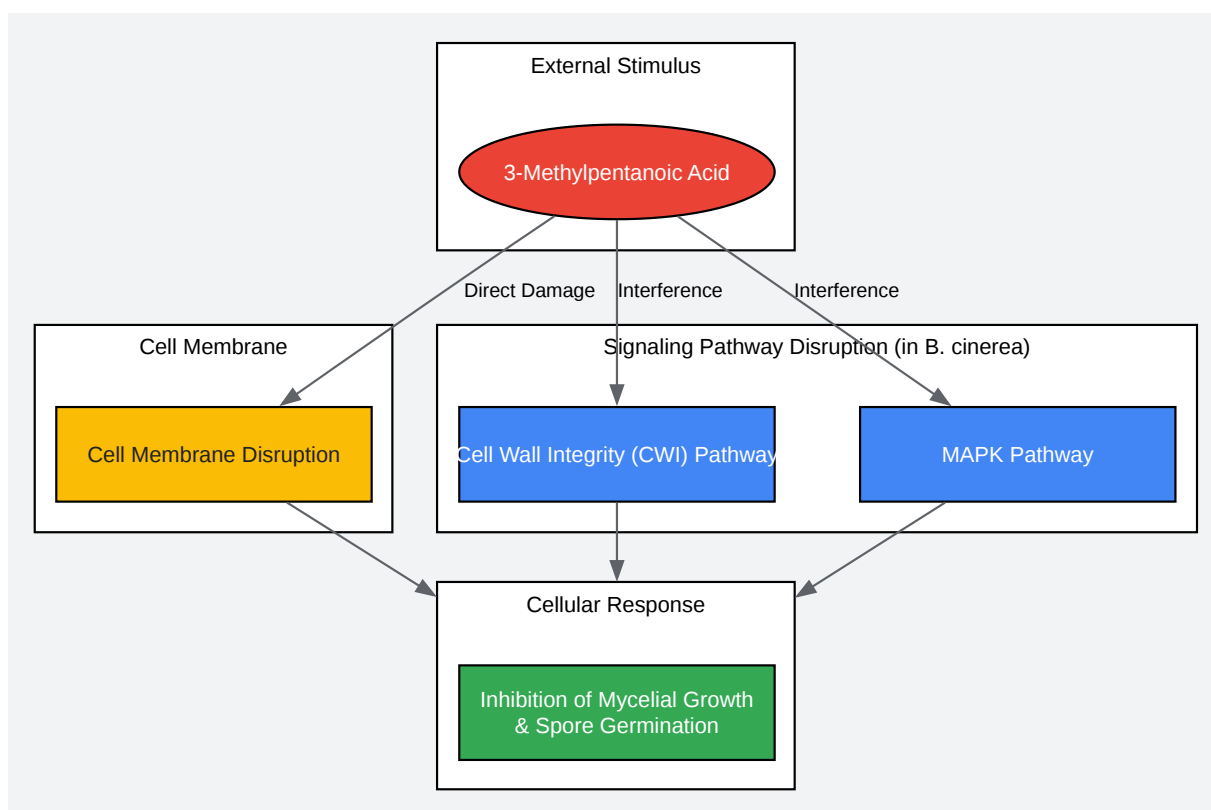
Toxicokinetics

Specific toxicokinetic data for 3-Methylpentanoic acid, including its absorption, distribution, metabolism, and excretion, are not well-documented in publicly available literature. As a short-chain fatty acid, it is likely to be absorbed and metabolized through fatty acid oxidation pathways.

Potential Signaling Pathways and Mechanisms of Toxicity

While the precise mechanisms of toxicity for 3-Methylpentanoic acid in mammals are not fully elucidated, its corrosive effects are likely due to its acidic nature and ability to disrupt cell membranes.

A study on the antifungal activity of 3-Methylpentanoic acid against *Botrytis cinerea* provides some insight into its potential biological targets. This study suggests that 3-Methylpentanoic acid may inhibit fungal growth by disrupting cell membrane integrity and interfering with the Cell Wall Integrity (CWI) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[12]. Although this is in a fungal system, it highlights a potential mechanism of cytotoxicity that could be investigated in mammalian cells.



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Caption: Postulated mechanism of 3-Methylpentanoic acid's antifungal activity.

The following diagram illustrates a general workflow for an in vivo acute dermal toxicity study, based on OECD Test Guideline 402.



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Caption: Workflow for an acute dermal toxicity study.

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